Covalent Immobilization onto Silica: Aza-Diene Enables Heterogeneous Catalyst Recycling Unavailable to the Carbocyclic Analog
The bridgehead nitrogen of the 9-azabicyclo[3.3.1]nona-2,6-diene scaffold provides a covalent-anchoring point for immobilization onto silica, a feature entirely absent in the all-carbon bicyclo[3.3.1]nona-2,6-diene analog. When employed as a chiral diene ligand in Rh-catalyzed asymmetric 1,2-addition of arylboronic acids to N-tosylarylimines, the immobilized 9-aza catalyst delivered enantioselectivities up to 97% ee and was reused over five cycles without significant loss of yield or enantioselectivity [1]. In contrast, the carbocyclic bicyclo[3.3.1]nona-2,6-diene ligand lacks the nitrogen tether and can only operate under homogeneous conditions, precluding facile catalyst recovery and reuse [2].
| Evidence Dimension | Heterogeneous catalyst recyclability (number of cycles without significant performance loss) |
|---|---|
| Target Compound Data | 5 cycles; enantioselectivity up to 97% ee maintained |
| Comparator Or Baseline | Bicyclo[3.3.1]nona-2,6-diene (carbocyclic analog): no immobilization capability; single-use homogeneous catalysis only |
| Quantified Difference | Aza-diene enables ≥5 recycles vs. 0 for the carbocyclic analog |
| Conditions | Rh-catalyzed addition of arylboronic acids to N-tosylarylimines; ligand immobilized on mesoporous silica |
Why This Matters
For procurement in catalytic-process development, the aza-diene scaffold is the only choice when heterogeneous catalyst recovery and multi-cycle reuse are required, directly reducing ligand cost per catalytic turnover.
- [1] Xue, Z.-J.; Lu, H.-Y.; Fu, J.-G.; Feng, C.-G.; Lin, G.-Q. An azo-bridged ring system enabled by-standing immobilization of a chiral diene ligand. Organic Chemistry Frontiers, 2021, 8, 4597–4603. (Enantioselectivities up to 97% ee; reuse 5 times without loss.) View Source
- [2] Brown, M. K.; Corey, E. J. C₂-Symmetric bicyclo[3.3.1]nona-2,6-diene and bicyclo[3.3.2]deca-2,6-diene: new chiral diene ligands. Org. Lett. 2005, 7, 5781–5784. (Carbocyclic bicyclo[3.3.1]nona-2,6-diene used in homogeneous Rh catalysis; no immobilization reported.) View Source
